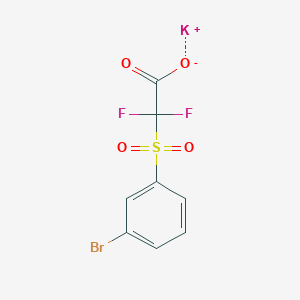

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate is a chemical compound with the molecular formula C8H4BrF2KO4S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .

準備方法

The synthesis of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate typically involves the reaction of 3-bromobenzenesulfonyl chloride with potassium difluoroacetate under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield different products.

Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, where it acts as a reagent to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate is a chemical compound with potential applications in scientific research due to its unique structure and properties. Fluorinated compounds are of interest in bioactive molecules because the introduction of fluorine can result in significant changes in their chemical, physical, and biological properties . Compounds containing a fluorine atom and an electron-withdrawing group on the same carbon atom are used as effective fluorinated building blocks to synthesize physiologically active compounds .

Here's a summary of applications and related information regarding fluorinated compounds:

Role of Fluorine in Pharmaceuticals

- Impact on Drug Properties The introduction of fluorine into bioactive molecules can significantly alter their chemical, physical, and biological properties .

- Basicity and Bioavailability Fluorination can decrease the basicity of amine-type drugs and improve their bioavailability .

- Acidity Fluorine substitution can increase the acidity of carboxylic acids and phenol derivatives, which can be beneficial in drug design . For example, the fluorination of methotrexate reduces toxicity by increasing the acidity of the γ-carboxyl group, which disfavors the accumulation of poly-γ-glutamate metabolites inside cells .

Fluorination Reagents and Building Blocks

- Fluorinated Building Blocks Fluorinated building blocks with both a fluorine atom and a substitutable functional group are utilized as fluorine sources . Compounds with a fluorine atom and an electron-withdrawing group on the same carbon atom are used to synthesize physiologically active compounds .

- Fluoro-carbanions These compounds are treated with a base to form fluoro-carbanions that react with electrophiles . For example, triethyl 2-fluoro-2-phosphonoacetate produces a fluoro-carbanion in the presence of a base, which then reacts with carbonyl compounds to produce α-fluoro-α,β-unsaturated esters .

- Applications of Fluoro-carbanions The resulting esters can be reduced into aldehydes and alcohols and are useful intermediates for synthesizing vitamin A derivatives, insect sex pheromones, and pyrethroids with insecticidal action .

Reactions and Transformations

Functionalization of Alkynes Transition-metal-catalyzed functionalization of alkynes using organoboron reagents has seen recent advances .

syn-Selective Methods Using syn-stereoselectivity, an Ar–PdII complex is involved as a catalytically active species . The precise positioning of the directing functionality with respect to the alkyne is important, with the best results obtained when the directing group is positioned at the homopropargylic position .

Examples of Fluorination Reactions

Deoxygenative Fluorination XtalFluor-E exhibits higher selectivity in deoxygenative fluorination, giving a higher yield of gem-difluorides compared to DAST/HF and Deoxo-Fluor/HF .

Table of Fluorination Effects on Amine-Type Drugs

| 5-HT2A (nM) | pKa | F (%) | |

|---|---|---|---|

| R1, R2 = H, H | 0.99 | 10.4 | - |

| R1, R2 = H, F | 0.43 | 8.5 | 18 |

| R1, R2 = F, F | 0.06 | poor | 80 |

Note: The table illustrates how fluorination decreases the basicity of amine-type drugs and improves bioavailability .

Further Research

作用機序

The mechanism of action of Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .

類似化合物との比較

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate can be compared with other similar compounds, such as:

Potassium 2-(3-bromobenzenesulfonyl)-2,2-difluoroacetate: Similar in structure but may have different reactivity and applications.

Potassium difluoroacetate: Lacks the bromophenyl and sulfonyl groups, leading to different chemical properties and uses.

生物活性

Potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate, also known by its chemical formula and CAS number (2287298-71-7), is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a bromophenyl moiety and difluoroacetate, which contributes to its unique chemical characteristics. The presence of fluorine atoms typically enhances lipophilicity and biological activity, making such compounds valuable in medicinal chemistry.

Research indicates that compounds with sulfonyl groups often exhibit diverse biological activities due to their ability to interact with various biological targets. Specifically, this compound may act through the following mechanisms:

- Enzyme Inhibition : Similar sulfonamide derivatives have been shown to inhibit various enzymes, such as dihydroorotase and aldose reductase, affecting metabolic pathways critical for cellular function .

- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This has been observed in related compounds where DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays indicated significant activity .

- Anti-inflammatory Effects : In silico studies have demonstrated that related compounds can bind effectively to proteins involved in inflammatory responses (e.g., TNF-α and COX-2), suggesting that this compound may exhibit similar effects .

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on structurally similar sulfonamides. These compounds exhibited moderate antioxidant activity with IC50 values ranging from 0.66 mM to 1.75 mM in DPPH assays .

Anti-inflammatory Activity

In vitro studies on related compounds have highlighted their anti-inflammatory properties through the inhibition of key inflammatory mediators. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfonamide A | Contains a sulfonamide group | Moderate antimicrobial and antioxidant activity |

| Sulfonamide B | Contains bromine substituents | Enhanced enzyme inhibition and antioxidant properties |

| This compound | Sulfonyl group with bromophenyl and difluoroacetate | Potential anti-inflammatory and antioxidant effects |

Case Studies

Recent studies have utilized computational methods to predict the biological activities of various sulfonamide derivatives. For instance, molecular docking studies indicated that certain derivatives exhibited strong binding affinities to target proteins involved in inflammation and oxidative stress responses . These findings underscore the need for experimental validation of this compound's biological activities.

特性

IUPAC Name |

potassium;2-(3-bromophenyl)sulfonyl-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O4S.K/c9-5-2-1-3-6(4-5)16(14,15)8(10,11)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGRNSGFAYKRBZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)C(C(=O)[O-])(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2KO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。